molecular formula C8H6N2O3 B1340843 Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 929973-87-5

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1340843
CAS No.: 929973-87-5
M. Wt: 178.14 g/mol
InChI Key: LVRFNIGGWFTAGC-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (Methyl 5-CNO-6-OXO-1,6-DHP-3-COOH) is a synthetic organic compound belonging to the class of pyridines. It is used as a chemical intermediate in the synthesis of a variety of organic compounds. It is also used in the synthesis of drugs, polymers, and other materials.

Scientific Research Applications

Synthesis Approaches and Chemical Reactions

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound involved in various synthetic pathways, demonstrating its versatility in organic chemistry. Kumar et al. (2013) outlined a method for synthesizing highly functionalized 6-oxo-1,6-dihydropyridines, highlighting the compound's role in one-pot reactions from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and β-keto esters, elucidating a mechanism involving potassium hydrogen carbonate mediated conjugate addition followed by intramolecular condensation (Kumar et al., 2013). Additionally, Maryasov et al. (2021) synthesized methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and their acids by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, respectively, showcasing the compound's potential in generating new chemical entities (Maryasov et al., 2021).

Antimicrobial and Antifungal Applications

El-Sehrawi et al. (2015) explored the antimicrobial and antifungal potential of novel 6-oxo-pyridine-3-carboxamide derivatives, including this compound derivatives. Their study found significant antibacterial activity against various bacteria, comparable to Ampicillin and Gentamicin, and antifungal activity against Aspergillus fumigatus, comparable to Amphotericin B, highlighting the compound's potential in developing new antimicrobial agents (El-Sehrawi et al., 2015).

Applications in Dye Synthesis and Textile Industry

Abolude et al. (2021) demonstrated the synthesis of disperse dyes from thiophene derivatives, including this compound-related compounds. These dyes, upon metal complexation with copper, cobalt, and zinc, were applied to polyester and nylon fabrics, showing good fastness properties and vibrant colors. This indicates the compound's relevance in developing dyes with excellent performance on synthetic fabrics (Abolude et al., 2021).

Novel Synthetic Pathways and Compound Derivatives

Further research by Hayotsyan et al. (2019) developed a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, demonstrating the compound's capacity for chemical modification and the development of new derivatives with potential biological activity (Hayotsyan et al., 2019).

Safety and Hazards

The compound should be handled with caution. Safety data sheets (SDS) are available and should be consulted for detailed safety information . It is recommended to wear protective clothing and eye protection, and in case of contact with skin or eyes, rinse thoroughly with water .

Biochemical Analysis

Biochemical Properties

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1, where it acts as an inhibitor . This interaction controls the concentration of uridine, a natural pyrimidine nucleoside involved in RNA synthesis . The compound’s inhibition of uridine phosphorylase-1 suggests its potential in regulating nucleotide metabolism and influencing RNA-related processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound’s inhibition of uridine phosphorylase-1 can lead to altered RNA synthesis, impacting gene expression and cellular metabolism . Additionally, its effects on nucleotide metabolism may influence cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of uridine phosphorylase-1, inhibiting its enzymatic activity . This inhibition results in decreased uridine levels, affecting RNA synthesis and subsequent gene expression. The compound’s ability to modulate enzyme activity highlights its potential as a biochemical tool for studying nucleotide metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on nucleotide metabolism and RNA synthesis. At higher doses, it may cause toxic or adverse effects, such as disruptions in cellular metabolism and gene expression . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as uridine phosphorylase-1, influencing the levels of uridine and other metabolites . The compound’s effects on metabolic flux and metabolite levels highlight its potential as a tool for studying nucleotide metabolism and related biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Properties

IUPAC Name

methyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFNIGGWFTAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585465
Record name Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-87-5
Record name Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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